N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride under alkaline conditions. The intermediate product is then treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against cholinesterase enzymes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves the inhibition of specific enzymes. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide apart from other sulfonamides is its unique structural features, which contribute to its specific enzyme inhibitory properties and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-19(9-15-12-23-17-4-2-3-5-18(17)24-15)25(20,21)16-7-6-13-10-22-11-14(13)8-16/h2-8,15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPFDKKYZPTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C3=CC4=C(COC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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